1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a nucleoside analog characterized by a modified oxolane (sugar) ring conjugated to a tetrahydropyrimidine-2,4-dione base. Key structural features include:
- 3-Ethoxy group: Enhances lipophilicity and metabolic stability compared to hydroxyl or azido substituents in analogs.
- 4-Hydroxy and 5-hydroxymethyl groups: Contribute to hydrogen bonding and solubility.
- Tetrahydropyrimidine-dione base: A uracil derivative, which may participate in base-pairing or inhibit viral replication.
This compound’s design suggests applications in antiviral therapy, akin to remdesivir (), though its specific biological targets require further validation.
Properties
Molecular Formula |
C11H16N2O6 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-2-18-9-8(16)6(5-14)19-10(9)13-4-3-7(15)12-11(13)17/h3-4,6,8-10,14,16H,2,5H2,1H3,(H,12,15,17) |
InChI Key |
PYUVPJPVFGNWDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-ethoxyuridine typically involves the modification of uridine. One common method includes the protection of the hydroxyl groups of uridine, followed by selective ethylation at the 2’ position. The protected uridine is then deprotected to yield 2’-ethoxyuridine. The reaction conditions often involve the use of ethyl iodide and a strong base such as sodium hydride in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of 2’-ethoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Ethoxyuridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert it back to uridine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various uracil and uridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Ethoxyuridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool to study nucleic acid metabolism and the mechanisms of antiviral activity.
Medicine: Its antiviral properties make it a candidate for the development of antiviral drugs.
Mechanism of Action
2’-Ethoxyuridine exerts its antiviral effects by inhibiting the synthesis of viral RNA. It incorporates into the growing RNA chain and blocks the formation of phosphodiester bonds, leading to chain termination. This prevents the replication of viral genomes and inhibits the proliferation of viruses. The molecular targets include viral RNA polymerases and other enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
Key Insights :
- Ethoxy vs. Azido : The ethoxy group in the target compound improves stability compared to azido analogs, which are prone to reduction or click reactions .
- Sulfanyl vs. Hydroxy : Sulfanyl groups (e.g., Compound 5) enhance nuclease resistance but may introduce toxicity risks .
- Iodine Substituents: Bulky iodinated analogs () are suited for diagnostic applications but may reduce bioavailability .
Modifications on the Pyrimidine-dione Base
Key Insights :
- 5-Methylation : Enhances hydrophobic interactions in analogs (), mimicking thymidine for improved incorporation into DNA/RNA .
- Deuterium Substitution : As seen in remdesivir (), deuterium can delay metabolic degradation, improving pharmacokinetics.
- Imino/Methoxy Groups: These modifications () may disrupt base-pairing but introduce novel enzyme inhibition mechanisms .
Functional Groups for Prodrugs and Conjugation
Key Insights :
- Hydroxymethyl/Ethoxy : The target compound’s groups allow for prodrug strategies (e.g., phosphoramidate linkage) to improve oral bioavailability.
- Triazole and Fluorinated Chains : These modifications () enhance lipophilicity and cellular uptake but may increase toxicity risks .
Biological Activity
The compound 1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione , also referred to as EHTP, is a novel pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer and antiviral properties.
Molecular Formula: CHNO
Molecular Weight: 286.28 g/mol
CAS Number: 1352173-49-9
Biological Activity Overview
EHTP exhibits a range of biological activities that make it a candidate for therapeutic applications. Key findings from recent studies include:
Anticancer Activity
EHTP has demonstrated significant anticancer properties in various in vitro and in vivo models. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : EHTP has been shown to inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The IC50 values indicate a potent effect at low concentrations.
- Induction of Apoptosis : Studies suggest that EHTP induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : EHTP causes cell cycle arrest at the G1 phase, preventing cancer cells from progressing to DNA synthesis and mitosis.
Antiviral Activity
In addition to its anticancer effects, EHTP has shown promising antiviral activity against several viruses:
- Mechanism of Action : EHTP appears to inhibit viral replication by interfering with viral entry into host cells and disrupting viral RNA synthesis.
- Specific Viruses Tested : Laboratory studies have reported effectiveness against influenza virus strains and other RNA viruses.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with EHTP at concentrations ranging from 10 μM to 50 μM led to a significant reduction in cell viability (p < 0.01). Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
Case Study 2: Antiviral Properties
In a controlled experiment against the H1N1 influenza virus, EHTP was administered to infected cell cultures. Results showed a reduction in viral titers by approximately 70% compared to untreated controls (p < 0.05). This suggests that EHTP may serve as a potential therapeutic agent for influenza infections.
Data Tables
| Activity Type | Cell Line/Pathogen | Concentration (μM) | Effect Observed | Statistical Significance |
|---|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 - 50 | Reduced viability | p < 0.01 |
| Antiviral | H1N1 Virus | 25 | Viral titer reduction | p < 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
